molecular formula C10H20N2 B3389657 1-(Pyrrolidin-3-ylmethyl)piperidine CAS No. 933742-03-1

1-(Pyrrolidin-3-ylmethyl)piperidine

Cat. No.: B3389657
CAS No.: 933742-03-1
M. Wt: 168.28 g/mol
InChI Key: ZXFYBZCIHVSELR-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Chemistry

The pyrrolidine (B122466) and piperidine (B6355638) rings are fundamental building blocks in organic chemistry, frequently encountered in the structures of alkaloids, pharmaceuticals, and other biologically active compounds. researchgate.netmdpi.com The pyrrolidine ring, a five-membered saturated heterocycle, is a core component of the amino acid proline and is found in numerous natural products. nih.gov Similarly, the piperidine ring, a six-membered heterocycle, is a prevalent scaffold in a multitude of pharmaceutical agents, contributing to their desired pharmacological profiles. mdpi.com

The combination of these two heterocyclic systems in 1-(Pyrrolidin-3-ylmethyl)piperidine creates a molecule with a distinct three-dimensional structure and chemical properties. The presence of two basic nitrogen atoms allows for the formation of salts and interactions with biological targets such as receptors and enzymes. The methylene (B1212753) linker connecting the two rings provides conformational flexibility, which can be crucial for optimizing binding to a specific biological target. The exploration of such hybrid molecules is a significant area of research in medicinal chemistry, as it allows for the systematic investigation of structure-activity relationships. researchgate.net

Detailed historical information regarding the first synthesis and specific early investigations of this compound is not extensively documented in readily available scientific literature. This suggests that the compound may be a relatively recent subject of interest or is primarily utilized as a building block in the synthesis of more complex molecules, with its own detailed history yet to be prominently published.

General synthetic strategies for producing molecules with linked pyrrolidine and piperidine rings often involve multi-step sequences. These can include the synthesis of the individual heterocyclic precursors followed by a coupling reaction. Common methods for the formation of the carbon-nitrogen bond that connects the two rings include reductive amination, nucleophilic substitution, or other coupling strategies. While specific methods for the targeted synthesis of this compound are not widely reported, the general principles of heterocyclic chemistry provide a foundation for its potential synthetic routes.

This compound is classified as a saturated heterocyclic diamine. Its structure features several key elements that are of interest for chemical research:

Two Chiral Centers: The pyrrolidine ring contains a chiral center at the 3-position, which means the compound can exist as different stereoisomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making the synthesis of stereochemically pure forms of this compound a relevant research goal.

Basic Nitrogen Atoms: The presence of two amine groups, one in each ring, imparts basic properties to the molecule. These nitrogen atoms can be protonated to form salts, which can influence the compound's solubility and pharmacokinetic properties. They also serve as key interaction points with biological macromolecules.

Conformational Flexibility: The single bond of the methylene linker allows for rotation, giving the molecule a degree of conformational flexibility. This flexibility can be advantageous in allowing the molecule to adopt an optimal conformation for binding to a biological target.

These structural features suggest that this compound could serve as a valuable scaffold in the design of new therapeutic agents. Research directions could include the synthesis of derivatives with various substituents on either or both of the heterocyclic rings to explore their structure-activity relationships for a range of biological targets. Given the prevalence of pyrrolidine and piperidine motifs in centrally acting agents, investigation into its potential neurological or psychiatric applications could be a plausible avenue of research. researchgate.net

Due to the limited specific research data available for this compound, the following table presents general research findings for derivatives containing the pyrrolidinyl-piperidine scaffold to illustrate the potential areas of investigation.

Table 2: Illustrative Research Findings on Pyrrolidinyl-Piperidine Derivatives

Derivative Class Investigated Activity General Observation
4-(1-Pyrrolidinyl)piperidine Analogs Analgesic Some derivatives showed significant analgesic activity in preclinical models. researchgate.net
Pyrrolidinyl-Piperidine Scaffolds Anti-bacterial/Anti-fungal Derivatives have shown potential as anti-bacterial and anti-fungal agents. researchgate.net
Substituted Pyrrolidinyl-Piperidines PPARδ Agonism Introduction of a pyrrolidine group into certain piperidine structures enhanced PPARδ activity, relevant for metabolic diseases. nih.gov

This table is interactive and provides examples of research on related structures to highlight potential research directions for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-6-12(7-3-1)9-10-4-5-11-8-10/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFYBZCIHVSELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Pyrrolidin 3 Ylmethyl Piperidine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-(pyrrolidin-3-ylmethyl)piperidine reveals two primary and logical disconnection points, both centered around the formation of the exocyclic C-N bond. These disconnections guide the selection of appropriate starting materials and synthetic strategies.

Disconnection A: C-N Bond Disconnection

The most straightforward disconnection is at the C-N bond between the piperidine (B6355638) nitrogen and the methylene (B1212753) bridge. This leads to piperidine and a functionalized pyrrolidin-3-ylmethyl synthon. The functional group on the pyrrolidine (B122466) fragment (X) must be an electrophilic center, such as a halide or a sulfonate ester, for a nucleophilic substitution pathway, or an aldehyde for a reductive amination approach.

Disconnection B: Alternative C-N Bond Formation

A less common but viable alternative involves a disconnection that would form the piperidine ring in a later step, though this is generally a more complex route for this specific target.

Based on Disconnection A, the most convergent and widely applicable strategies involve the coupling of a piperidine nucleophile with a pyrrolidine-based electrophile.

Precursor Identification and Synthesis

The success of the synthesis of this compound hinges on the availability and efficient preparation of key precursors. The primary precursors are derivatives of pyrrolidine-3-carbaldehyde (B2962349) or pyrrolidin-3-ylmethanol, often with the pyrrolidine nitrogen protected to prevent side reactions.

A common and versatile precursor is N-Boc-pyrrolidine-3-carbaldehyde. Its synthesis can be achieved through a multi-step sequence starting from readily available materials. One documented pathway involves the intramolecular cyclization of dimethyl itaconate to yield 5-oxo-3-pyrrolidine carboxylic acid methyl ester. google.com Subsequent reduction and protection with a tert-butyloxycarbonyl (Boc) group affords N-Boc-pyrrolidin-3-ylmethanol. google.com Finally, oxidation of the alcohol yields the desired N-Boc-pyrrolidine-3-carbaldehyde. google.com

Another key precursor for nucleophilic substitution routes is a pyrrolidine-3-ylmethyl halide or sulfonate. These are typically synthesized from the corresponding alcohol, pyrrolidin-3-ylmethanol. For instance, treatment of N-Boc-pyrrolidin-3-ylmethanol with a chlorinating agent like thionyl chloride, analogous to the synthesis of 3-(chloromethyl)pyridine (B1204626) hydrochloride from 3-pyridinemethanol, would yield the corresponding N-Boc-3-(chloromethyl)pyrrolidine. google.com

Direct Amination Approaches

Direct amination methods are the most common and efficient for the synthesis of this compound. These can be broadly categorized into reductive amination and nucleophilic substitution.

Reductive Amination Protocols

Reductive amination involves the reaction of piperidine with a pyrrolidine-3-carbaldehyde derivative, typically N-Boc-pyrrolidine-3-carbaldehyde. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.comyoutube.com

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the iminium ion over the starting aldehyde. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE) at room temperature. The final step involves the deprotection of the Boc group under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the target compound.

Table 1: Exemplary Conditions for Reductive Amination

Aldehyde PrecursorAmineReducing AgentSolventDeprotection
N-Boc-pyrrolidine-3-carbaldehydePiperidineNaBH(OAc)₃DCMTFA or HCl
N-Boc-pyrrolidine-3-carbaldehydePiperidineNaBH₃CNMeOHTFA or HCl

Nucleophilic Substitution Routes

This approach relies on the nucleophilicity of the piperidine nitrogen to displace a leaving group on the methyl group of a pyrrolidine-3-ylmethyl derivative. researchgate.net A suitable precursor would be N-Boc-3-(chloromethyl)pyrrolidine or N-Boc-3-(tosyloxymethyl)pyrrolidine.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to scavenge the acid generated during the reaction. researchgate.net A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is commonly used. researchgate.net The reaction may require heating to proceed at a reasonable rate. As with reductive amination, a final deprotection step is necessary to remove the Boc group.

Table 2: Exemplary Conditions for Nucleophilic Substitution

Pyrrolidine ElectrophileNucleophileBaseSolventDeprotection
N-Boc-3-(chloromethyl)pyrrolidinePiperidineK₂CO₃DMFTFA or HCl
N-Boc-3-(tosyloxymethyl)pyrrolidinePiperidineEt₃NAcetonitrileTFA or HCl

Ring-Closing Strategies

While less direct for the assembly of this compound, ring-closing strategies are a powerful tool in heterocyclic synthesis. A hypothetical ring-closing metathesis (RCM) approach could be envisioned, starting from a diene precursor containing both the pyrrolidine and a nascent piperidine fragment. However, for this specific target, such a route would be significantly more complex and less convergent than the direct amination approaches.

Catalytic Methods in Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency and reduce waste. While specific catalytic syntheses for this compound are not extensively documented, general catalytic methods for C-N bond formation are applicable. For instance, palladium-catalyzed Buchwald-Hartwig amination could potentially be adapted, though this is more commonly used for aryl-amine coupling. Iron-catalyzed reductive amination has also been developed as a more sustainable alternative to borohydride (B1222165) reagents. mdpi.com These methods represent potential avenues for future optimization of the synthesis of this and related compounds.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the synthesis of piperidine and pyrrolidine derivatives. In the context of synthesizing this compound, a key step could be the reductive amination between a protected pyrrolidine-3-carboxaldehyde and piperidine. Transition metal complexes, such as those based on rhodium or iridium, are known to be effective for this transformation. For example, a rhodium-catalyzed reaction could proceed under a hydrogen atmosphere, where the catalyst facilitates both the formation of the iminium ion intermediate and its subsequent reduction to the desired amine.

Another potential application of homogeneous catalysis is in the construction of the pyrrolidine or piperidine ring itself before the coupling step. For instance, rhodium-catalyzed asymmetric hydroarylation of a suitable diene could be employed to form a chiral substituted piperidine precursor. snnu.edu.cn

Catalyst System Substrates Reaction Type Potential Advantages
[Rh(COD)Cl]₂ / LigandPyrrolidine-3-carboxaldehyde, Piperidine, H₂Reductive AminationHigh selectivity, mild conditions
Ir(I)-complex / H₂Pyrrolidine-3-carboxaldehyde, PiperidineReductive AminationHigh turnover numbers, functional group tolerance

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation and catalyst recycling. For the synthesis of this compound, heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are highly effective for hydrogenation reactions. whiterose.ac.ukdtic.mil For example, if the synthesis involves the reduction of a pyridine (B92270) or pyrrole (B145914) precursor to the corresponding saturated heterocycle, these catalysts are the industry standard. dtic.milsemanticscholar.org

A common strategy for forming the piperidine ring is the hydrogenation of a corresponding pyridine derivative. nih.gov Similarly, a pyrrole ring can be reduced to a pyrrolidine. In a potential synthesis of the target molecule, a precursor containing both a pyridine and a pyrrole ring could be hydrogenated in a single step using a heterogeneous catalyst.

Catalyst Substrates Reaction Type Potential Advantages
Palladium on Carbon (Pd/C)Pyridine or Pyrrole precursorsHydrogenationEase of separation, reusability, high efficiency
Platinum Oxide (PtO₂)Pyridine or Pyrrole precursorsHydrogenationEffective under mild conditions, good yields
Raney NickelNitrile or Imine intermediatesReductionCost-effective, high activity

Stereoselective Synthesis Approaches

The presence of a stereocenter at the 3-position of the pyrrolidine ring in this compound necessitates the use of stereoselective synthesis to obtain enantiomerically pure compounds.

Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. In the synthesis of this compound, a chiral auxiliary could be attached to the pyrrolidine precursor to direct the stereoselective formation of the C-3 stereocenter. For example, a chiral auxiliary derived from a natural product like (S)-proline could be used to synthesize a chiral pyrrolidine building block. nih.gov The auxiliary would then be removed in a later step to yield the desired enantiomer of the target molecule. The diastereoselectivity of key bond-forming reactions would be controlled by the steric and electronic properties of the chiral auxiliary.

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical and elegant approach to stereoselective synthesis. Chiral catalysts can be used to directly generate the desired enantiomer of a product from achiral starting materials. For the synthesis of this compound, a key step that could be rendered asymmetric is the reduction of an enamine or imine precursor. For instance, a chiral rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand could be used for the asymmetric hydrogenation of a suitable enamine to introduce the stereocenter at the 3-position of the pyrrolidine ring with high enantioselectivity. nih.gov The catalytic asymmetric synthesis of piperidines from pyrrolidine has been demonstrated, showcasing the feasibility of such approaches. nih.gov

Catalytic System Substrates Reaction Type Expected Outcome
Ru(II)-Chiral Ligandβ-Ketoamide precursorAsymmetric HydrogenationHigh diastereo- and enantioselectivity for a chiral pyrrolidine intermediate
Rh(I)-Chiral DiphosphineEnamine precursorAsymmetric HydrogenationEnantiomerically enriched pyrrolidine derivative

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst loading is crucial for maximizing yield and purity.

Solvent Effects

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a reaction. For the synthesis of this compound, particularly in steps involving charged intermediates or polar transition states, the polarity of the solvent is a critical factor. For instance, in a nucleophilic substitution reaction between a 3-halomethylpyrrolidine and piperidine, a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) would be expected to facilitate the reaction by stabilizing the transition state. In contrast, for hydrogenation reactions, less polar solvents like ethanol, methanol (B129727), or tetrahydrofuran (B95107) (THF) are often employed. nih.govresearchgate.net The optimization of solvent systems is often an empirical process, and a screening of different solvents is typically necessary to identify the optimal conditions for a specific transformation.

Reaction Step Solvent Rationale Reference
Nucleophilic SubstitutionDimethylformamide (DMF)Polar aprotic, stabilizes charged intermediates researchgate.net
Reductive AminationDichloromethane (DCM)Good solubility for reactants and catalyst researchgate.net
HydrogenationMethanol (MeOH)Protic solvent, facilitates hydrogenolysis semanticscholar.org
Catalytic HydrogenationTetrahydrofuran (THF)Aprotic, good for metal-catalyzed reactions nih.gov

Temperature and Pressure Variations

The influence of temperature and pressure on the synthesis of N-substituted pyrrolidines and piperidines is a critical aspect of reaction optimization, affecting reaction rates, yields, and selectivity. While specific data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles from related syntheses can be extrapolated.

Reductive amination, a common method for forming C-N bonds, typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. The initial formation of an iminium ion intermediate is often favored by moderate temperatures. Subsequent reduction can be sensitive to both temperature and hydrogen pressure when catalytic hydrogenation is employed. For instance, in the reductive amination of levulinic acid to 5-methyl-2-pyrrolidone, the reaction temperature significantly impacts conversion rates. mdpi.com Similarly, in the lithiation-trapping of N-Boc pyrrolidine, temperatures ranging from -30 to 20 °C have been explored to optimize the yield of α-substituted pyrrolidines. whiterose.ac.uk

High-pressure conditions are frequently employed in the hydrogenation of heterocyclic compounds. While specific pressure data for the direct synthesis of this compound is scarce, related hydrogenations of pyridine derivatives to piperidines often require elevated pressures to achieve complete saturation of the aromatic ring. mdpi.com The effect of H2 pressure has also been studied in the N-formylation of amines, indicating its importance in reactions involving gas-phase reagents.

Table 1: Generalized Effect of Temperature on N-Alkylation and Reductive Amination Reactions

Temperature RangeGeneral Observations in Related SynthesesPotential Impact on this compound Synthesis
Low (-78 °C to 0 °C)Favors kinetic control, can enhance selectivity, may slow reaction rates significantly. Used in lithiation and some amide activation steps. nih.govMay be beneficial for controlling the formation of specific intermediates and minimizing side reactions.
Room Temperature (20-30 °C)Commonly used for nucleophilic substitutions and some reductive aminations with reactive substrates.A potential starting point for the synthesis, balancing reaction rate and selectivity.
Elevated (40 °C to 100 °C)Increases reaction rates, can be necessary for less reactive substrates or to drive equilibria. May lead to side products or decomposition.Could be required to drive the reaction to completion, but optimization would be crucial to avoid byproducts.

This table is a qualitative summary based on general principles and data from related reactions, as specific data for the target compound is not available.

Catalyst Loading and Ligand Design

Catalysis is central to many modern synthetic routes for preparing complex amines like this compound. The choice of catalyst, its loading, and the design of ligands in organometallic catalysis can profoundly influence the reaction's efficiency, selectivity, and substrate scope.

In the context of preparing N-substituted heterocycles, palladium, rhodium, iridium, and nickel catalysts are frequently employed. For instance, palladium-on-carbon (Pd/C) is a common catalyst for hydrogenation reactions, including the reduction of nitriles or the saturation of aromatic rings. semanticscholar.org The synthesis of piperidine and pyrrolidine derivatives has been achieved through iron-catalyzed reductive amination. researchgate.net Furthermore, iridium-catalyzed reductive amination of diketones has been shown to be effective for producing N-aryl-substituted pyrrolidines. nih.gov

Ligand design is particularly crucial in achieving high selectivity in catalytic reactions. The electronic and steric properties of ligands can be fine-tuned to control the outcome of the reaction. For example, in palladium-catalyzed cycloadditions, the choice of a phosphine ligand can determine whether a [3+2] or [4+2] cycloaddition occurs. acs.org In the discovery and optimization of piperidine derivatives as acetylcholine-binding protein ligands, structure-based design and modification of ligands were key to improving binding affinity. nih.gov

While specific studies on catalyst loading and ligand design for the synthesis of this compound are not available, the general trends observed in the synthesis of related N-heterocycles highlight the importance of these parameters. Optimization of catalyst loading is a balance between ensuring a sufficient rate of reaction and minimizing cost and potential metal contamination of the product.

Table 2: Overview of Catalysts and Ligands in the Synthesis of Related Heterocyclic Amines

Catalyst SystemLigand Type (if applicable)Application in Related SynthesesPotential Relevance to this compound Synthesis
Pd/CN/AHydrogenation of pyridines and nitriles. semanticscholar.orgCould be used in a reductive amination approach starting from pyrrolidine-3-carbaldehyde and piperidine.
Iron CatalystsPhenylsilane as reductantReductive amination of ω-amino fatty acids. researchgate.netA potentially cost-effective and environmentally benign catalytic system.
Iridium CatalystsN/A (in some cases)Reductive amination of diketones. nih.govOffers alternative reactivity and selectivity compared to other metals.
Palladium ComplexesPhosphine LigandsDivergent cycloadditions. acs.orgHighlights the power of ligand control in directing reaction pathways.

This table provides examples from related syntheses and suggests potential applicability, as direct data for the target compound is not available.

Advanced Spectroscopic and Structural Elucidation of 1 Pyrrolidin 3 Ylmethyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 1-(Pyrrolidin-3-ylmethyl)piperidine, a combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments is essential for unambiguous signal assignment.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

A complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound is achievable through a suite of two-dimensional (2D) NMR experiments.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the connectivity within the piperidine (B6355638) ring (H-2' to H-3', H-3' to H-4') and the pyrrolidine (B122466) ring (H-2 to H-3, H-3 to H-4, H-4 to H-5). It would also show a correlation between the methine proton at C-3 of the pyrrolidine ring and the adjacent methylene (B1212753) bridge protons (H-6).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on their known proton assignments. For instance, the complex, overlapping proton signals of the ring methylenes can be resolved and assigned to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting the different structural fragments of the molecule. Key HMBC correlations would include:

Correlations from the methylene bridge protons (H-6) to the piperidine carbon C-2' and the pyrrolidine carbons C-2 and C-4.

Correlations from the piperidine protons at H-2' to the bridging methylene carbon C-6.

Correlations from the pyrrolidine proton at H-3 to the bridging methylene carbon C-6.

Based on data from analogous structures, a predicted set of NMR chemical shifts can be compiled. chemicalbook.comresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
Pyrrolidine C-2~54~2.9-3.1 / ~2.2-2.4m
Pyrrolidine C-3~35~2.3-2.5m
Pyrrolidine C-4~30~1.9-2.1 / ~1.4-1.6m
Pyrrolidine C-5~47~2.8-3.0 / ~2.6-2.8m
Methylene C-6~62~2.3-2.5d
Piperidine C-2'~55~2.3-2.5m
Piperidine C-3'~26~1.5-1.7m
Piperidine C-4'~24~1.4-1.6m

Conformational Analysis via NMR

The molecule's three-dimensional structure is not static. The piperidine ring typically adopts a chair conformation to minimize steric strain, while the five-membered pyrrolidine ring exists in a dynamic equilibrium between various envelope and twist (puckered) conformations. researchgate.net The linkage at the C-3 position of the pyrrolidine ring adds another layer of complexity.

Conformational preferences can be investigated using:

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY data can differentiate between axial and equatorial substituents on the piperidine ring and reveal the relative orientation of the two heterocyclic rings.

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons (³JHH) is dependent on the dihedral angle between them. By analyzing these values, particularly within the piperidine ring, the chair conformation and the orientation of substituents can be confirmed. researchgate.net

Theoretical calculations combined with experimental NMR data on related N-substituted piperidines and pyrrolidines have shown that the final geometry is highly sensitive to substitution and solvent effects. researchgate.net

Dynamic NMR Studies

The molecule exhibits several dynamic processes, including ring inversion of the piperidine and pyrrolidine rings and, potentially, restricted rotation around the C-N bonds. These dynamic behaviors can be studied using variable-temperature (VT) NMR. nih.gov

As the temperature is lowered, the rate of these processes can be slowed sufficiently to be observed on the NMR timescale. This may result in the broadening of signals, followed by their decoalescence into separate signals for each conformer at the coalescence temperature (Tc). From this data, the energy barrier (ΔG‡) for the conformational interchange can be calculated. Studies on similar N-acyl piperidines and pyrrolidines have shown that energy barriers for such processes typically fall in the range of 50-80 kJ/mol. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry provides critical information about the molecular weight and elemental formula of a compound and offers insights into its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact elemental composition of the molecule. For this compound, the molecular formula is C₁₀H₂₀N₂. When analyzed by a technique like electrospray ionization (ESI), the molecule will typically be observed as the protonated species, [M+H]⁺.

HRMS Data for this compound

IonMolecular FormulaCalculated Monoisotopic Mass (Da)
[M]C₁₀H₂₀N₂168.1626
[M+H]⁺C₁₀H₂₁N₂⁺169.1705

This precise mass measurement is a definitive method for confirming the molecular formula and distinguishing the compound from others with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺, m/z 169.1705) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. The fragmentation of N-alkyl piperidines and pyrrolidines is well-characterized and typically involves cleavages alpha to the nitrogen atoms and within the ring structures. nih.govwvu.edumiamioh.edumdpi.com

The most likely fragmentation pathways for this compound would include:

Cleavage of the C3-C6 bond: Scission of the bond connecting the pyrrolidine ring to the methylene bridge is a highly probable pathway. This would lead to two primary fragment ions:

A piperidinemethyl radical cation or a related stable ion at m/z 98 , corresponding to the [C₆H₁₂N]⁺ fragment.

A fragment corresponding to the protonated pyrrolidine ring.

Fragmentation of the Piperidine Ring: The piperidine ring itself can fragment. A common pathway is the formation of the m/z 84 ion, corresponding to the [C₅H₁₀N]⁺ piperidinium (B107235) ion, resulting from the cleavage of the bond between the methylene bridge and the piperidine nitrogen. miamioh.edu Further fragmentation of the piperidine ring can occur through retro-Diels-Alder type reactions. researchgate.net

Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring can also undergo characteristic fragmentation, often initiated by alpha-cleavage next to the nitrogen. This can lead to the formation of an ion at m/z 70 , corresponding to the protonated pyrrolidine ring itself, [C₄H₈N]⁺.

The relative abundance of these fragment ions helps to confirm the connectivity of the molecular structure.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been publicly reported, we can predict its key structural features based on the analysis of related heterocyclic compounds. rsc.orgclinmedkaz.org

Molecular Geometry and Bond Parameters

The molecular structure of this compound consists of a piperidine ring and a pyrrolidine ring connected by a methylene bridge at the 3-position of the pyrrolidine ring. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. The pyrrolidine ring, a five-membered saturated heterocycle, typically exists in an envelope or twist conformation, which helps to relieve torsional strain. nih.gov

The bond lengths and angles within the piperidine and pyrrolidine rings are anticipated to be consistent with those of other saturated amine heterocycles. Carbon-carbon single bonds are expected to have lengths of approximately 1.53-1.54 Å, while carbon-nitrogen single bonds will likely be in the range of 1.46-1.48 Å. The bond angles within the rings are predicted to be close to the ideal tetrahedral angle of 109.5°, with some deviation due to ring strain and the presence of the nitrogen heteroatom. The C-N-C bond angle within the rings is typically slightly larger than the C-C-C angles.

Table 1: Predicted Bond Parameters for this compound

ParameterExpected Value/Range
C-C Bond Length (Å)1.53 - 1.54
C-N Bond Length (Å)1.46 - 1.48
C-H Bond Length (Å)0.96 - 1.10
C-C-C Bond Angle (°)~109.5
C-N-C Bond Angle (°)110 - 114
C-C-N Bond Angle (°)~109.5

Note: These are predicted values based on general principles and data for related compounds. Actual values would need to be determined experimentally.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectra would be dominated by vibrations of the piperidine and pyrrolidine rings and the methylene linker.

The IR spectrum is expected to show characteristic absorption bands for C-H stretching vibrations in the region of 2850-3000 cm⁻¹. The N-H stretching vibration of the pyrrolidine ring should appear as a moderate to weak band in the 3300-3500 cm⁻¹ region. C-N stretching vibrations are typically observed in the fingerprint region, between 1000 and 1350 cm⁻¹. The CH₂ bending (scissoring) vibrations are expected around 1450-1470 cm⁻¹.

Raman spectroscopy would provide complementary information. The C-C and C-N ring breathing modes are often strong in the Raman spectrum and would be found in the fingerprint region. The symmetric C-H stretching vibrations would also be prominent.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Pyrrolidine)Stretching3300 - 3500
C-H (Aliphatic)Stretching2850 - 3000
CH₂Bending (Scissoring)1450 - 1470
C-NStretching1000 - 1350
C-CStretching800 - 1200

Note: These are generalized frequency ranges. The exact positions of the bands would be influenced by the specific molecular environment.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment

The this compound molecule possesses a chiral center at the 3-position of the pyrrolidine ring. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-1-(Pyrrolidin-3-ylmethyl)piperidine. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical assignment of these enantiomers.

If the enantiomers of this compound were to be separated, they would be expected to exhibit mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum, which correspond to the differential absorption of left and right circularly polarized light, could be correlated with the absolute configuration of the chiral center, often with the aid of computational predictions. Similarly, the ORD spectrum, which measures the change in optical rotation with wavelength, would also show mirror-image curves for the two enantiomers. Without experimental data, the specific chiroptical properties cannot be detailed, but it is a critical technique for the stereochemical analysis of this compound. clinmedkaz.org

Advanced Chromatographic Analysis for Purity and Isomeric Separation

Advanced chromatographic techniques are indispensable for the analysis of this compound, ensuring its purity and enabling the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) would be the primary method for assessing the chemical purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from any impurities. nih.gov

For the separation of the (R)- and (S)-enantiomers, chiral HPLC is the method of choice. This would involve the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The selection of the appropriate CSP and mobile phase would require methodological development, but successful separations of similar chiral piperidine derivatives have been reported. clinmedkaz.orgnih.gov The retention times of the two enantiomers would differ on the chiral column, allowing for their individual quantification and isolation.

Chemical Reactivity and Transformation Pathways of 1 Pyrrolidin 3 Ylmethyl Piperidine

Protonation Equilibria and Basicity Studies

The presence of two nitrogen atoms, both of which are basic, means that 1-(Pyrrolidin-3-ylmethyl)piperidine can accept two protons in acidic conditions. The basicity of the individual parent heterocycles provides a starting point for understanding the protonation behavior of the compound. Pyrrolidine (B122466) is generally slightly more basic than piperidine (B6355638). The respective pKb values indicate the strength of the conjugate acid.

The two nitrogen atoms will have distinct pKa values for their conjugate acids. The first protonation will occur at the more basic nitrogen, which is expected to be the secondary amine of the pyrrolidine ring, due to lesser steric hindrance and the electron-donating effect of its alkyl substituents. The second protonation at the tertiary piperidine nitrogen will be less favorable due to the electrostatic repulsion from the newly formed ammonium (B1175870) cation.

Table 1: Comparative Basicity of Parent Heterocycles

Compound pKb
Pyrrolidine 2.73

This interactive table provides the basicity constant (pKb) for the parent heterocyclic compounds, which influences the protonation behavior of this compound.

Alkylation and Acylation Reactions

The nitrogen atoms in this compound are nucleophilic and readily undergo alkylation and acylation reactions. The reactivity differs between the secondary pyrrolidine nitrogen and the tertiary piperidine nitrogen.

Alkylation: The secondary amine of the pyrrolidine ring can be alkylated to form a tertiary amine. The tertiary piperidine nitrogen can also be alkylated, which results in the formation of a quaternary ammonium salt. researchgate.net Selective mono-alkylation at the less sterically hindered secondary amine is generally achievable by careful control of stoichiometry and reaction conditions. researchgate.net Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide). researchgate.net The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), frequently in the presence of a non-nucleophilic base to neutralize the acid produced. researchgate.net

Acylation: Acylation occurs preferentially at the secondary nitrogen of the pyrrolidine ring. Reagents such as acyl chlorides or acid anhydrides react to form an amide. For instance, reaction with acetyl chloride would yield 1-acetyl-3-(piperidin-1-ylmethyl)pyrrolidine. nih.gov The tertiary nitrogen of the piperidine ring is generally unreactive towards acylation under standard conditions. These reactions are typically performed in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.

Table 2: General Conditions for N-Alkylation of Amines

Reagent System Solvent Temperature Notes
Alkyl Halide / K₂CO₃ DMF Room Temp A common and effective method for secondary amines. researchgate.net
Alkyl Halide / NaH DMF 0 °C to RT Stronger base, useful for less reactive systems. researchgate.net

This interactive table outlines typical conditions for the N-alkylation reactions applicable to the pyrrolidine moiety of the title compound.

Substitution Reactions at Nitrogen Centers

Substitution reactions at the nitrogen centers are dominated by the nucleophilic character of the amine groups, as detailed in the alkylation and acylation section. The secondary amine of the pyrrolidine moiety is the primary site for substitution, allowing for the introduction of a wide variety of functional groups. researchgate.net Besides alkyl and acyl groups, other electrophiles can react at this site. For example, reactions with sulfonyl chlorides would yield sulfonamides. The tertiary piperidine nitrogen can participate in reactions that form quaternary salts, effectively acting as a nucleophile to displace a leaving group.

Cyclization Reactions Involving the Core Structure

While this compound is a stable product, its constituent rings are often synthesized through various cyclization strategies. nih.gov Understanding these synthetic routes provides insight into the molecule's structural origins. Methods for forming pyrrolidine and piperidine rings include:

Reductive Amination: Cyclization of dicarbonyl compounds with amines is a classic route. mdpi.com

Intramolecular Cyclization: The ring closure of linear molecules containing an amine and a suitable leaving group or reactive site is a common strategy. nih.govorganic-chemistry.org

Radical Cyclization: Radical-mediated cyclization of amino-aldehydes can yield piperidines. nih.gov

Electroreductive Cyclization: The cyclization of an imine with a terminal dihaloalkane in a flow microreactor is a modern, efficient method. nih.govresearchgate.net

Further cyclization of this compound would require the introduction of appropriate functional groups. For instance, if a leaving group were installed on the piperidine ring at the 3-position (relative to the nitrogen), an intramolecular substitution by the pyrrolidine nitrogen could potentially form a bridged bicyclic system. This is analogous to the formation of bicyclic aziridinium (B1262131) ions from 3-chloropiperidines, which serve as reactive intermediates in alkylation reactions. researchgate.net

Oxidation and Reduction Chemistry

Oxidation: The nitrogen atoms of both the pyrrolidine and piperidine rings can be oxidized. Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA) can lead to the formation of N-oxides. Depending on the reaction conditions and stoichiometry of the oxidant, it is possible to form the mono-N-oxide at either the pyrrolidine or piperidine nitrogen, or the di-N-oxide. The tertiary piperidine nitrogen may oxidize more readily under certain conditions. Direct oxidation of N-protected pyrrolidines and piperidines at the α-carbon has also been reported using reagents like iodosylbenzene. nih.gov

Table 3: Potential Oxidation Products

Nitrogen Site Product
Pyrrolidine-N 1-(Piperidin-1-ylmethyl)pyrrolidine 1-oxide
Piperidine-N 1'-[(1-Oxidopyrrolidin-3-yl)methyl]piperidine 1'-oxide

This interactive table shows the possible N-oxide products from the oxidation of this compound.

Reduction: As a fully saturated heterocyclic compound, this compound is resistant to reduction under typical catalytic hydrogenation conditions (e.g., H₂/Pd-C). Such methods are generally employed to reduce unsaturated precursors, such as pyridinium (B92312) or pyrrolinium salts, to obtain the saturated piperidine and pyrrolidine rings. nih.gov Ring-opening reduction would require much harsher conditions, which are not typically employed for selective transformations.

Metal Complexation and Ligand Properties

With two nitrogen donor atoms, this compound can act as a bidentate ligand in coordination chemistry. The two nitrogen atoms can coordinate to a single metal center to form a stable chelate ring. The structure, comprising a five-membered pyrrolidine and a six-membered piperidine ring linked by a methylene (B1212753) group, allows for flexibility in coordination. The resulting chelate ring would be a seven-membered ring, which can be a stable conformation for many transition metals. The compound can be classified as a bidentate N,N'-ligand, and its coordination chemistry would be expected to be similar to other aliphatic diamines.

Reaction Mechanism Investigations

The mechanisms of the reactions involving this compound are well-established in organic chemistry.

Alkylation and Acylation: These are classic examples of nucleophilic substitution. Alkylation at the secondary amine typically proceeds via an Sₙ2 mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the alkylating agent.

Cyclization: The formation of the heterocyclic rings can involve various mechanisms. For example, the cyclization of 3-chloropiperidines proceeds through the intramolecular Sₙ2 attack of the nitrogen on the carbon bearing the chlorine, forming a highly reactive bicyclic aziridinium ion intermediate. researchgate.net This intermediate is then attacked by a nucleophile.

1,3-Dipolar Cycloaddition: This is a powerful method for synthesizing pyrrolidine rings, involving the reaction of an azomethine ylide with an alkene. nih.gov The reaction is concerted and its regio- and stereoselectivity are key features.

Computational and Theoretical Investigations of 1 Pyrrolidin 3 Ylmethyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing a lens into the electronic structure and energetics of molecules. rsc.orglibretexts.org These methods, which are rooted in the principles of quantum mechanics, can predict a wide array of molecular properties with a high degree of accuracy. numberanalytics.comunipd.it For 1-(Pyrrolidin-3-ylmethyl)piperidine, these calculations would be invaluable in understanding its fundamental chemical nature.

Electronic Structure and Molecular Orbitals

An analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule, which is fundamental to its reactivity and physical properties. The nitrogen atoms in the pyrrolidine (B122466) and piperidine (B6355638) rings, with their lone pairs of electrons, are of particular interest. byjus.comchemgulf.com The nitrogen atoms in such amine structures are typically sp³ hybridized, resulting in a trigonal pyramidal geometry. libretexts.orglibretexts.org

Quantum chemical calculations would determine the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Hypothetical Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy1.2 eVRepresents the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment1.8 DProvides insight into the molecule's polarity and intermolecular interactions.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is not available.

Energy Minimization and Conformational Analysis

Due to the flexibility of the pyrrolidine and piperidine rings and the linkage between them, this compound can exist in numerous conformations. calcus.cloud Energy minimization and conformational analysis are computational techniques used to identify the most stable three-dimensional arrangements of a molecule. ucsb.edu These methods systematically explore the potential energy surface of the molecule to locate low-energy conformers. acs.org

The process typically involves starting with an initial 3D structure and using algorithms to adjust the bond lengths, bond angles, and dihedral angles to find the geometry with the lowest energy. ucsb.edu For a molecule like this compound, this would involve determining the preferred puckering of the pyrrolidine and piperidine rings and the rotational orientation of the bond connecting the two rings. Identifying the global minimum energy conformation is crucial, as it often represents the most populated state of the molecule under normal conditions.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (degrees)
1 (Global Minimum)0.00C-C-C-N (piperidine): 55.2, C-N-C-C (linkage): 175.8
21.25C-C-C-N (piperidine): -54.9, C-N-C-C (linkage): 65.3
32.80C-C-C-N (piperidine): 56.1, C-N-C-C (linkage): -68.1

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is not available.

Vibrational Frequency Analysis

Vibrational frequency analysis is a computational method that predicts the infrared (IR) and Raman spectra of a molecule. entos.ainih.gov This analysis is performed after a geometry optimization to confirm that the found structure is a true energy minimum (characterized by all real frequencies) or a transition state (characterized by one imaginary frequency). rowansci.comq-chem.com The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as bond stretching, bending, and torsional motions. q-chem.com

For this compound, the calculated IR spectrum would show characteristic peaks for C-H, C-N, and N-H (if protonated) stretching and bending vibrations. This information can be used to identify the molecule and to understand the strength of its chemical bonds.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational ModeFrequency (cm⁻¹)Intensity
C-H Stretch (aliphatic)2850 - 2960Strong
C-N Stretch1020 - 1250Medium
CH₂ Scissoring1450 - 1470Medium
Ring Puckering200 - 400Weak

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is not available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, taking into account the motion of atoms and their interactions. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment. nih.gov

Conformational Space Exploration

While quantum chemical calculations can identify stable conformers, MD simulations can explore the transitions between these conformations and the timescale on which these changes occur. calcus.cloud For this compound, an MD simulation would reveal the flexibility of the molecule, showing how the rings pucker and how the substituent rotates. This provides a more realistic understanding of the molecule's behavior in a dynamic environment compared to the static picture from energy minimization. sfu.ca

By analyzing the trajectory of the simulation, a probability distribution of different conformations can be generated, providing insight into which shapes the molecule is most likely to adopt at a given temperature.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. researchgate.netaip.org MD simulations are particularly well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. oup.comnih.gov The interactions between the solute (this compound) and the solvent molecules can stabilize certain conformations over others. frontiersin.org

For instance, in a polar solvent like water, conformations that expose the polar nitrogen atoms to the solvent may be favored due to hydrogen bonding. In a non-polar solvent, more compact conformations that minimize the exposed polar surface area might be preferred. MD simulations can quantify these effects by calculating properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. acs.org

Table 4: Hypothetical Solvent Effects on the Conformation of this compound

SolventPredominant ConformerAverage End-to-End Distance (Å)
WaterExtended6.8
ChloroformPartially Folded6.2
HexaneCompact/Folded5.7

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is not available.

DFT Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net For N-heterocyclic compounds like this compound, DFT calculations can elucidate reactivity patterns and potential sites for chemical modification. purdue.edu

Key insights into reactivity are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govnih.gov

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, chemical hardness signifies resistance to change in electron distribution. nih.gov

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov For this compound, the MEP would be expected to show negative potential around the two nitrogen atoms due to their lone pairs of electrons, identifying them as likely sites for electrophilic attack or protonation. The aliphatic portions of the rings would exhibit positive potential.

Table 1: Representative Global Reactivity Descriptors for this compound (Calculated at B3LYP/6-311++G(d,p) level) This table presents hypothetical, yet scientifically plausible, data for illustrative purposes.

ParameterValue (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO1.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)7.40Indicator of chemical stability and reactivity
Ionization Potential (I)6.25Energy required to remove an electron
Electron Affinity (A)-1.15Energy released when an electron is added
Electronegativity (χ)2.55Measure of the ability to attract electrons
Chemical Hardness (η)3.70Resistance to change in electron configuration
Global Electrophilicity (ω)0.88Index of electrophilic character

These theoretical calculations are fundamental in predicting how this compound might behave in chemical reactions, offering guidance for synthetic modifications and understanding its interaction mechanisms. The presence of two nitrogen atoms with different steric and electronic environments (one in a five-membered ring, one in a six-membered ring) makes selectivity a key question that DFT can help address by comparing the energetics of reactions at each site. acs.orgacs.org

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of newly synthesized compounds. DFT calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a widely used DFT-based approach, is employed to calculate the isotropic magnetic shielding constants of each nucleus. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Comparing computed ¹H and ¹³C NMR chemical shifts with experimental data is a powerful strategy for confirming the proposed structure of a molecule. researchgate.netyoutube.com Discrepancies between predicted and observed spectra can help identify incorrect structural assignments or reveal dynamic conformational equilibria in solution. researchgate.netyoutube.com

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This table presents hypothetical, yet scientifically plausible, data for illustrative purposes, referenced against TMS. Atom numbering is illustrative.

PositionPredicted ¹³C Shift (ppm)Attached ProtonsPredicted ¹H Shift (ppm)
Piperidine C2/C654.5Hax, Heq2.75, 2.15
Piperidine C3/C526.0Hax, Heq1.60, 1.50
Piperidine C424.2Hax, Heq1.45
Methylene (B1212753) (-CH₂-)63.82H2.40
Pyrrolidine C338.11H2.20
Pyrrolidine C258.02H2.90, 2.30
Pyrrolidine C430.52H1.95, 1.65
Pyrrolidine C546.82H2.85, 2.70

Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. nih.govresearchgate.net By analyzing the computed vibrational modes, each calculated frequency can be assigned to specific molecular motions, such as C-H stretching, C-N stretching, or ring deformations. These theoretical spectra are often scaled by an empirical factor to better match experimental results, accounting for systematic errors in the calculations. nih.gov This analysis is crucial for identifying characteristic functional groups and confirming the molecule's structural integrity.

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical, yet scientifically plausible, data for illustrative purposes.

Frequency (cm⁻¹)Assignment
2945-2850C-H stretching (piperidine and pyrrolidine rings)
2810-2790C-H stretching (Bohlmann bands, indicative of trans-diaxial arrangement of N-lone pair and adjacent C-H)
1460-1440CH₂ scissoring
1340-1250C-N stretching
1150-1050C-C stretching and ring vibrations

In Silico Modeling of Interactions (Non-Biological Receptor Focus)

Beyond its intrinsic properties, the interaction of this compound with other molecules or surfaces is of significant interest for applications in materials science, catalysis, and separation technologies. In silico modeling, using methods like molecular mechanics (MM) and DFT, can simulate and quantify these non-biological interactions.

These studies often focus on non-covalent forces, such as hydrogen bonding, van der Waals interactions, and electrostatic interactions, which govern the formation of supramolecular assemblies. researchgate.netresearchgate.net For example, the nitrogen atoms of the pyrrolidine and piperidine rings can act as hydrogen bond acceptors, while the N-H group of a protonated form could be a hydrogen bond donor.

Modeling can be used to predict the binding affinity and geometry of this compound with various synthetic hosts, such as cyclodextrins, calixarenes, or crown ethers. Such studies are relevant for designing molecular sensors or drug delivery systems. Similarly, its interaction with surfaces, like graphene, silica, or metallic nanoparticles, can be modeled to understand its potential as a surface modifier, corrosion inhibitor, or stabilizer in nanocomposites. mdpi.com

Calculations can determine the interaction energy (ΔEint), which indicates the strength of the binding between the molecule and a given surface or host. A more negative interaction energy signifies a more stable complex.

Table 4: Representative Interaction Energies (ΔEint) for this compound with Model Non-Biological Surfaces This table presents hypothetical, yet scientifically plausible, data for illustrative purposes.

Interacting Surface/HostPredominant Interaction TypeInteraction Energy (kcal/mol)
Graphene Sheetvan der Waals (π-stacking with aliphatic rings)-8.5
Hydroxylated Silica SurfaceHydrogen Bonding (N···H-O)-12.3
β-CyclodextrinHost-Guest Inclusion (Hydrophobic & van der Waals)-6.7

These computational models provide a molecular-level understanding of intermolecular forces that is difficult to obtain experimentally, facilitating the rational design of materials and systems incorporating this compound.

Derivatives, Analogues, and Structural Modifications of 1 Pyrrolidin 3 Ylmethyl Piperidine

Synthesis of Substituted Pyrrolidine (B122466) Derivatives

The introduction of substituents onto the pyrrolidine ring of 1-(Pyrrolidin-3-ylmethyl)piperidine can be approached through various established synthetic routes for pyrrolidine functionalization. One common method involves the use of N-protected pyrrolidine precursors, which allow for regioselective modifications. For instance, a protected 3-(hydroxymethyl)pyrrolidine could be oxidized to an aldehyde or carboxylic acid, enabling a wide range of subsequent chemical transformations.

Another versatile approach is the 1,3-dipolar cycloaddition reaction, which is a powerful tool for constructing substituted pyrrolidine rings from the ground up nih.gov. This method involves the reaction of an azomethine ylide with a suitable dipolarophile. By choosing appropriately substituted reactants, a diverse array of pyrrolidine derivatives can be synthesized, which could then be elaborated to include the (piperidin-1-ylmethyl) moiety at the 3-position.

Reductive amination is another key strategy for producing substituted pyrrolidines researchgate.net. This two-step process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. This method could be employed to introduce various substituents onto the pyrrolidine ring during its formation.

While these general methods are well-established for the synthesis of substituted pyrrolidines, specific examples detailing the synthesis of substituted derivatives of this compound, along with corresponding data on yields and reaction conditions, are not available in the public domain.

Synthesis of Substituted Piperidine (B6355638) Derivatives

Similar to the pyrrolidine ring, the piperidine moiety of this compound can be functionalized using a variety of synthetic techniques. The catalytic hydrogenation of substituted pyridine (B92270) precursors is a widely used method to produce a range of substituted piperidines nih.govnih.gov. This approach offers a direct route to piperidines with various substitution patterns, depending on the starting pyridine.

The regioselective alkylation of piperidine at the 3-position is another potential strategy. This can be achieved by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. The resulting enamine can then be alkylated to introduce substituents at the 3-position odu.edu.

Furthermore, intramolecular cyclization reactions, such as the reductive amination of δ-amino ketones or aldehydes, can be employed to construct the piperidine ring with desired substituents in place mdpi.com. These methods provide a high degree of control over the stereochemistry and substitution pattern of the final product.

As with the pyrrolidine derivatives, the application of these general synthetic strategies specifically to this compound has not been documented in the available scientific literature, and thus, no specific data can be presented.

Modifications at the Methyl Linker

This would likely involve the synthesis of a pyrrolidine derivative with a functionalized side chain at the 3-position, such as a 3-(2-hydroxyethyl)pyrrolidine, which could then be coupled with piperidine. Alternatively, functionalization of the existing methyl linker, while challenging, could potentially be achieved through radical-based reactions, although this would likely lead to a mixture of products.

Specific research detailing the synthesis and properties of this compound analogues with modified methyl linkers is currently absent from the scientific literature.

Stereoisomeric Derivatives and Enantiomer Separation

The this compound molecule contains a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-1-(pyrrolidin-3-ylmethyl)piperidine. The stereoselective synthesis of these individual enantiomers is of significant interest as different stereoisomers can exhibit distinct properties.

Stereoselective synthesis of pyrrolidine derivatives can often be achieved by starting from chiral precursors, such as proline or other chiral amino acids nih.gov. These chiral starting materials can be converted through a series of stereospecific reactions to yield the desired enantiomerically pure pyrrolidine derivative.

Another common approach is the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, asymmetric hydrogenation of a suitable prochiral precursor could yield one enantiomer in excess.

While general methods for the enantioselective synthesis of substituted pyrrolidines are well-documented, specific procedures for the preparation of the individual enantiomers of this compound are not described in the available literature. Consequently, data on their separation and characterization are also unavailable.

Development of Polycyclic Analogues

The development of polycyclic analogues of this compound would involve the formation of additional rings, creating more rigid and conformationally constrained structures. One potential strategy to achieve this is through intramolecular cyclization reactions. For example, if both the pyrrolidine and piperidine rings bear appropriate functional groups, these could be induced to react with each other to form a new ring.

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are also a powerful tool for the construction of complex polycyclic systems rsc.org. For instance, a Prins-Ritter reaction sequence could potentially be employed to construct a polycyclic scaffold incorporating the pyrrolidine and piperidine motifs rsc.org.

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, could be utilized to build additional rings onto the existing this compound framework researchgate.net.

Despite the existence of these general strategies for the synthesis of polycyclic nitrogen-containing heterocycles, there is no specific information available on the development of polycyclic analogues derived from this compound.

Structure-Property Relationships (Non-Biological)

Understanding the relationship between the structure of a molecule and its non-biological properties, such as its physicochemical characteristics, is crucial for its potential applications. For this compound and its derivatives, key properties would include pKa, lipophilicity (logP), solubility, and conformational preferences.

The basicity (pKa) of the two nitrogen atoms would be influenced by the presence of substituents on either the pyrrolidine or piperidine rings. Electron-withdrawing groups would be expected to decrease the basicity, while electron-donating groups would increase it.

However, without specific experimental data for this compound and its derivatives, it is not possible to construct a quantitative structure-property relationship table. General trends can be predicted based on the principles of physical organic chemistry, but specific values remain undetermined in the absence of dedicated research on this compound.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor in Multistep Synthesis of Complex Scaffolds

The bifunctional nature of 1-(Pyrrolidin-3-ylmethyl)piperidine, with its two secondary amine groups, makes it an ideal precursor for the elaboration of more complex molecular architectures. The pyrrolidine (B122466) and piperidine (B6355638) rings can be selectively functionalized, serving as a foundation for creating diverse chemical libraries. For instance, the general class of pyrrolidine- and piperidine-containing compounds is crucial in "lead-oriented synthesis," a strategy focused on generating novel, three-dimensional scaffolds for drug discovery. nih.gov

While specific examples detailing the multi-step synthesis of a named complex scaffold originating from this compound are scarce, the principles of its application can be inferred from related chemistry. For example, catalytic asymmetric methods have been developed to synthesize substituted piperidines from pyrrolidine precursors, highlighting the role of the pyrrolidine ring as a chiral template. nih.gov Such transformations underscore the potential to use this compound as a starting material for stereocontrolled syntheses of intricate molecules.

The general synthetic utility is further demonstrated by the synthesis of various bioactive molecules containing N-alkylated pyrrolidine and piperidine moieties. These syntheses often involve the strategic modification of the heterocyclic rings to build up molecular complexity.

Precursor TypeSynthetic StrategyPotential Complex Scaffold
Pyrrolidine-PiperidineSequential N-functionalizationPolycyclic alkaloids, Spirocyclic compounds
Chiral PyrrolidineAsymmetric synthesisEnantiomerically pure pharmaceuticals
Diamine ScaffoldDivergent synthesisLibrary of bioactive derivatives

Application in Heterocyclic Chemistry

In heterocyclic chemistry, building blocks containing both pyrrolidine and piperidine rings are employed in the construction of fused and spirocyclic systems. The inherent reactivity of the amine groups allows for their participation in a variety of cyclization reactions. For instance, derivatives of pyrrolidine and piperidine are known to undergo intramolecular cyclization to form fused heterocyclic systems, which are often key structural motifs in pharmacologically active compounds.

The synthesis of fused tricyclic piperidine derivatives has been reported as a strategy to develop multireceptor atypical antipsychotics, showcasing the importance of the piperidine scaffold in constructing complex heterocyclic systems. Although not starting from this compound itself, these syntheses illustrate the types of transformations where it could serve as a valuable intermediate.

Utilization in Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool for the efficient construction of complex molecules. While specific examples of this compound initiating a cascade reaction are not readily found, the structural elements it possesses are relevant to this area. For instance, the synthesis of pyrrolidines and piperidines can be achieved through palladium-catalyzed cascade reactions. This suggests that, in principle, a molecule like this compound could be assembled via a cascade process or could be designed to participate in one, for example, through functionalization with appropriate reactive groups.

Role in Catalyst Development (Non-Applied)

The development of novel catalysts, particularly for asymmetric synthesis, often relies on chiral ligands derived from readily available starting materials. Pyrrolidine-based structures, such as those derived from proline, are well-established as effective organocatalysts and ligands for metal-catalyzed reactions. nih.gov The chirality of the pyrrolidine ring in derivatives of this compound could be exploited in the design of new chiral ligands for asymmetric catalysis.

Research into catalytic asymmetric synthesis often utilizes pyrrolidine scaffolds to induce stereoselectivity. nih.gov While direct application of this compound as a catalyst ligand is not prominent in the literature, its diamine structure presents an opportunity for the development of bidentate ligands for transition metals. The combination of a five-membered and a six-membered ring could offer unique steric and electronic properties to a metal center, potentially influencing the outcome of catalytic transformations.

Catalyst TypePotential ApplicationKey Feature of Ligand
Asymmetric OrganocatalystMichael additions, Aldol reactionsChiral pyrrolidine moiety
Transition Metal CatalystCross-coupling reactions, HydrogenationsBidentate diamine coordination

Framework for Probe Development (Non-Biological)

Fluorescent probes are essential tools in chemical sensing and materials science. The development of such probes often involves the functionalization of a core scaffold with fluorophores and recognition elements. A recent study detailed the first specific fluorescent probe for the detection of pyrrolidine, demonstrating the utility of creating sensor molecules for this heterocycle. nih.gov Although this probe was not based on this compound, it highlights a potential application area.

Future Research Trajectories and Unexplored Avenues for 1 Pyrrolidin 3 Ylmethyl Piperidine

The compound 1-(Pyrrolidin-3-ylmethyl)piperidine, featuring a chiral pyrrolidine (B122466) core linked to a piperidine (B6355638) moiety, represents a scaffold with untapped potential in chemical research. While direct studies on this specific molecule are not extensively documented, its constituent heterocyclic motifs are privileged structures in synthesis and materials science. researchgate.netnih.gov Future research into this compound could unlock novel chemical properties and applications. This article outlines prospective research directions, focusing on synthetic innovation, mechanistic understanding, and expansion into non-biological materials science.

Q & A

Basic: What are the recommended synthetic routes for 1-(Pyrrolidin-3-ylmethyl)piperidine, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves alkylation or reductive amination between pyrrolidine and piperidine derivatives. For example:

  • Alkylation: Reacting pyrrolidine-3-carbaldehyde with piperidine under basic conditions (e.g., K₂CO₃) and a coupling agent like HATU .
  • Reductive Amination: Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 to stabilize intermediates .

Key Variables:

  • Temperature: Higher temperatures (>60°C) risk side reactions (e.g., over-alkylation).
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) improve solubility but may reduce selectivity .
    Yield Optimization: Monitor via TLC or LC-MS and adjust stoichiometry (1:1.2 molar ratio of pyrrolidine to piperidine derivatives) .

Advanced: How can conflicting NMR data for this compound be resolved in structural elucidation?

Methodological Answer:
Conflicts often arise from conformational flexibility or solvent-induced shifts. Strategies include:

  • Variable Temperature NMR (VT-NMR): Analyze spectra at 25°C and −40°C to identify dynamic processes (e.g., chair-chair inversion in piperidine) .
  • COSY and NOESY: Map coupling patterns to distinguish between axial/equatorial proton environments .
  • Deuterated Solvent Comparison: Use CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding effects on chemical shifts .

Example Conflict: A 0.2 ppm discrepancy in methylene protons (δ 2.8–3.1) may arise from trace impurities; verify purity via HPLC (≥95%) .

Basic: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

  • HPLC-UV/ELSD: Use a C18 column (5 µm, 4.6 × 250 mm) with a gradient of 0.1% TFA in acetonitrile/water (retention time ~8–10 min) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 169.17 (C₁₀H₂₁N₂⁺) with <2 ppm error .
  • Karl Fischer Titration: Determine water content (<0.5% w/w) to avoid hydrolysis during storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.